molecular formula C10H11Br B6246035 4-bromo-7-methyl-2,3-dihydro-1H-indene CAS No. 2216-59-3

4-bromo-7-methyl-2,3-dihydro-1H-indene

Cat. No.: B6246035
CAS No.: 2216-59-3
M. Wt: 211.10 g/mol
InChI Key: CAWHYTHDXQSWPK-UHFFFAOYSA-N
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Description

4-bromo-7-methyl-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.10 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHYTHDXQSWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Unique Reactivity Considerations of the Brominated Methyl Dihydroindene Scaffold

The molecular architecture of 4-bromo-7-methyl-2,3-dihydro-1H-indene, a substituted indane, is characterized by a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. The presence of both a bromine atom and a methyl group on the aromatic portion of the molecule, specifically at the 4- and 7-positions respectively, imparts a distinct electronic and steric environment. This substitution pattern influences the reactivity of the aromatic ring and the adjacent benzylic positions.

The bromine atom, an ortho-, para-directing deactivator, and the methyl group, an ortho-, para-directing activator, have opposing effects on the electron density of the aromatic ring. This electronic tug-of-war can lead to nuanced reactivity in electrophilic aromatic substitution reactions. Furthermore, the steric bulk of the methyl group and the bromine atom can direct incoming reagents to specific positions, offering a degree of regiochemical control in synthetic transformations. The dihydroindene core itself presents benzylic C-H bonds that are susceptible to radical or oxidative functionalization, providing additional avenues for molecular elaboration.

While specific research on this compound is not extensively documented, the reactivity of related structures provides valuable insights. For instance, the synthesis of derivatives such as 4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride suggests that the indane scaffold can be readily functionalized at the benzylic position. nih.govuni.lu This indicates the potential for introducing a variety of functional groups, thereby expanding the synthetic utility of the parent compound.

The Importance of Indane and Dihydroindene Derivatives in Advanced Organic Synthesis

Indane and its partially unsaturated counterpart, dihydroindene, are privileged structures in medicinal chemistry and materials science. Their rigid, bicyclic framework is a common motif in a wide array of biologically active molecules and functional materials. The conformational constraint imposed by the fused ring system can lead to enhanced binding affinity and selectivity for biological targets.

The versatility of the indane scaffold is evident in its presence in various pharmaceuticals and clinical candidates. For example, the indane core is a key component of the non-steroidal anti-inflammatory drug indomethacin. Furthermore, derivatives of indane have been explored for their potential in treating a range of conditions, from neurodegenerative diseases to cancer. The ability to introduce diverse substituents onto the aromatic and aliphatic rings of the indane nucleus allows for the fine-tuning of a compound's pharmacological properties.

In the realm of materials science, indane-containing polymers have been investigated for their thermal stability and optical properties. The rigid nature of the indane unit can enhance the glass transition temperature of polymers, making them suitable for high-performance applications.

An Overview of Research Trajectories for Aryl Halides in Complex Molecule Construction

Synthesis of the Dihydroindene Core and its Methylated Analogues

The construction of the dihydroindene (or indane) skeleton is a foundational step in the synthesis of the target molecule. This typically involves the formation of a five-membered ring fused to a benzene (B151609) ring.

Cyclization Reactions in Dihydroindene Ring Formation

A primary and widely employed method for constructing the indanone precursor to dihydroindene is the intramolecular Friedel-Crafts acylation. guidechem.comchemicalbook.com This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The direct cyclization of the carboxylic acid is often preferred due to its atom economy, producing water as the only byproduct. guidechem.com However, this "one-step" process can require harsh conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH). guidechem.comresearchgate.net

Alternatively, a "two-step" approach involves the conversion of the 3-arylpropanoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemicalbook.combeilstein-journals.org This method often proceeds under milder conditions and can lead to higher yields. beilstein-journals.org

A variety of catalysts have been explored to improve the efficiency and environmental footprint of these cyclizations, including metal triflates and niobium pentachloride (NbCl₅), which can facilitate the reaction under milder conditions. guidechem.combeilstein-journals.org

Strategies for Methyl Group Introduction and Regioselectivity

To synthesize the required 7-methyl-2,3-dihydro-1H-indene precursor, the methyl group must be strategically positioned on the aromatic ring. A common approach is to start with a commercially available methylated benzene derivative. For the synthesis of the 7-methyl-substituted indane, m-xylene (B151644) is an appropriate starting material.

The Friedel-Crafts acylation of m-xylene with an appropriate three-carbon electrophile, such as 3-chloropropionyl chloride, in the presence of a Lewis acid like AlCl₃, leads to the formation of a 3-(dimethylphenyl)propanoyl chloride intermediate, which can then cyclize. nih.gov The directing effects of the two methyl groups in m-xylene are crucial for determining the regioselectivity of this acylation. Methyl groups are activating, ortho-, para-directing groups. wikipedia.orgresearchgate.net In m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are the most activated and sterically accessible for electrophilic attack. This leads predominantly to the formation of 2',4'-dimethylpropiophenone derivatives. Subsequent intramolecular cyclization is directed to the position between the two methyl groups, which, after reduction of the resulting ketone, would not yield the desired 7-methylindane skeleton.

A more effective strategy involves the Friedel-Crafts acylation of m-xylene with a reagent like isobutyryl chloride to form 2,2',4'-trimethylpropiophenone. This can then be chlorinated and subjected to a Friedel-Crafts catalyst to induce ring closure, yielding 2,5,7-trimethyl-1-indanone. While this introduces a methyl group at the 7-position, it also results in other substitutions that would need to be addressed in further synthetic steps.

A highly regioselective route to 7-methyl-1-indanone (B1582745) involves the Diels-Alder reaction between 1,3-pentadiene (B166810) and 2-cyclopentenone, followed by oxidative aromatization. organic-chemistry.org This method provides a powerful way to control the substitution pattern on the resulting indanone.

Another viable pathway begins with 6-methylcoumarin. researchgate.net This starting material can be converted to 3-(2'-methoxy-5'-methylphenyl)propanoic acid. Subsequent cyclization of this propanoic acid derivative with polyphosphoric acid (PPA) exclusively yields 4-methoxy-7-methyl-1-indanone (B14044074) due to the directing effect of the methoxy (B1213986) and methyl groups. researchgate.net The methoxy group can then be removed if necessary.

Once the 7-methyl-1-indanone is obtained, the ketone functionality can be reduced to a methylene (B1212753) group to yield 7-methyl-2,3-dihydro-1H-indene. Standard reduction methods such as the Wolff-Kishner or Clemmensen reductions are effective for this transformation. beilstein-journals.orgresearchgate.net The Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, is suitable for substrates that are sensitive to strong acids. beilstein-journals.orgresearchgate.net The Clemmensen reduction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid and is well-suited for acid-stable compounds. mdpi.com

Table 1: Synthesis of 7-Methyl-1-indanone via PPA Cyclization of 3-(2'-methoxy-5'-methylphenyl)propanoic acid (Data based on an analogous reaction) researchgate.net

EntryReactantReagentSolventTemperatureTimeYield
13-(2'-methoxy-5'-methylphenyl)propanoic acidPPANeat90-95°C1 hr85%

Table 2: Reduction of 7-Methyl-1-indanone to 7-Methyl-2,3-dihydro-1H-indene (Conditions based on general procedures for Wolff-Kishner and Clemmensen reductions) beilstein-journals.orgresearchgate.netmdpi.com

MethodReagentsSolventConditions
Wolff-Kishner ReductionHydrazine monohydrate, KOHDiethylene glycolHeat (e.g., 190-200°C)
Clemmensen ReductionZn(Hg) amalgam, conc. HClToluene (two-phase)Reflux

Bromination Protocols for Selective Introduction of Bromine at Position 4

With 7-methyl-2,3-dihydro-1H-indene in hand, the next critical step is the selective introduction of a bromine atom at the 4-position of the aromatic ring. The regioselectivity of this step is governed by the directing effects of the substituents already present: the methyl group at position 7 and the fused alkyl ring.

Electrophilic Aromatic Bromination Studies on Substituted Dihydroindenes

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. wikipedia.org The directing effects of the substituents on the 7-methyl-2,3-dihydro-1H-indene ring dictate the position of bromination. The methyl group at C7 is an activating, ortho- and para-directing group. wikipedia.org The fused cyclopentane (B165970) ring acts as an alkyl substituent, which is also weakly activating and ortho-, para-directing.

In the case of 7-methyl-2,3-dihydro-1H-indene, the positions ortho to the methyl group are C6 and the already substituted C7a. The position para to the methyl group is C4. The positions ortho to the fused alkyl ring are C4 and C7, while the para position is C5. The combined directing effects of the methyl group and the fused alkyl ring strongly activate the C4 position, making it the most likely site for electrophilic attack. The C6 position is also activated, but to a lesser extent. Therefore, electrophilic bromination is expected to yield primarily the desired this compound.

Common reagents for electrophilic bromination include molecular bromine (Br₂) with a Lewis acid catalyst, or N-bromosuccinimide (NBS). wikipedia.org NBS is often preferred as it is a solid and easier to handle than liquid bromine. The reaction can be carried out in various solvents, such as acetonitrile (B52724) or carbon tetrachloride, and is often performed at low to ambient temperatures to control selectivity. wikipedia.org Studies on the bromination of similarly substituted indanones have shown that regioselectivity can be high, often favoring substitution at the position para to the most activating group. wikipedia.org

Table 3: Predicted Major Product of Electrophilic Bromination of 7-Methyl-2,3-dihydro-1H-indene

SubstrateReagentConditionsPredicted Major Product
7-Methyl-2,3-dihydro-1H-indeneNBS, Acetonitrile0°C to RTThis compound
7-Methyl-2,3-dihydro-1H-indeneBr₂, FeCl₃DichloromethaneThis compound

Radical Bromination Approaches and Positional Isomer Control

Radical bromination typically occurs at benzylic positions, which are the carbons directly attached to the aromatic ring. In 7-methyl-2,3-dihydro-1H-indene, these are the C1 and C3 positions of the cyclopentane ring. Radical bromination is therefore not a suitable method for introducing a bromine atom onto the aromatic ring at the 4-position. While radical conditions could potentially be used to brominate the methyl group at C7, this would lead to a different constitutional isomer and is not a viable route to the target compound.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together late in the synthesis. For this target, one could envision a strategy where a suitably substituted brominated aromatic piece is coupled with a fragment that can form the five-membered ring. For example, a Suzuki or other cross-coupling reaction could be used to join a boronic acid derivative of the cyclopentane portion with a brominated and methylated benzene derivative. This approach can be highly efficient as it allows for the independent synthesis and optimization of the fragment syntheses, with the final product being assembled in the later stages.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, 7-methyl-1-indanone serves as an excellent divergent intermediate. From this key compound, one can access the target molecule via bromination followed by reduction. Alternatively, other functional groups could be introduced at the 4-position or other sites on the molecule, allowing for the creation of a library of related compounds for structure-activity relationship studies. organic-chemistry.org For instance, the ketone group of 4-bromo-7-methyl-1-indanone could be used for further functionalization before or after reduction, expanding the range of accessible derivatives.

Sequential Halogenation and Alkylation Strategies

The synthesis of the target compound often begins with the construction of the 7-methyl-2,3-dihydro-1H-inden-1-one core. A common approach is the Friedel-Crafts acylation of an appropriately substituted aromatic precursor. For instance, 3-(o-tolyl)propanoic acid can be cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA), to yield 7-methyl-2,3-dihydro-1H-inden-1-one. The regioselectivity of this intramolecular acylation is crucial and can be influenced by the reaction conditions. d-nb.info

Once the 7-methyl-indan-1-one is obtained, the next key step is the regioselective introduction of a bromine atom at the 4-position. The directing effects of the existing methyl and carbonyl groups on the aromatic ring play a significant role in determining the position of bromination.

Bromine Incorporation on Pre-formed Methylated Indane Scaffolds

The direct bromination of 7-methyl-2,3-dihydro-1H-inden-1-one is a critical transformation. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions. Studies on analogous systems, such as 5,6-dimethoxyindan-1-one, have shown that the choice of brominating agent and solvent system can direct the position of bromine incorporation. For example, bromination with molecular bromine (Br₂) in acetic acid can lead to substitution at both the aromatic ring and the α-position to the carbonyl group. nih.gov However, by employing a base, such as potassium hydroxide (KOH), the regioselectivity can be shifted to favor bromination on the aromatic ring. nih.gov

For the synthesis of 4-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a plausible method involves the careful control of bromination conditions to achieve selective substitution at the desired C-4 position, which is activated by the methyl group and influenced by the deactivating effect of the carbonyl group.

PrecursorReagentConditionsProductYieldReference
5,6-dimethoxyindan-1-oneBr₂Acetic Acid, RT2,4-dibromo-5,6-dimethoxyindan-1-one95% nih.gov
5,6-dimethoxyindan-1-oneBr₂ / KOH~0 °C4-bromo-5,6-dimethoxyindan-1-one79% nih.gov

Functional Group Interconversions Towards this compound Analogues

Reduction of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Derivatives

With the successful synthesis of 4-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, the final step to obtain the target compound is the reduction of the ketone functionality. Standard ketone reduction methods can be employed for this transformation.

The Wolff-Kishner reduction, which involves the reaction of the ketone with hydrazine hydrate (B1144303) in the presence of a strong base like potassium hydroxide at elevated temperatures, is a classic method for the deoxygenation of carbonyls. google.com This method is particularly suitable for substrates that are sensitive to acidic conditions.

Alternatively, the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid, can also be used to convert the ketone to a methylene group. However, the strongly acidic conditions of the Clemmensen reduction might not be compatible with all substrates.

A milder approach involves a two-step sequence of reduction of the ketone to an alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by hydrogenolysis of the resulting alcohol. Another method for the reduction of a related dihalogenated indolone involves the use of zinc powder in acetic acid, which offers a less harsh alternative. google.com

SubstrateReagentsProductNotesReference
KetoneHydrazine Hydrate, KOHAlkaneWolff-Kishner Reduction, suitable for base-stable compounds. google.com
3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-oneZinc powder, Acetic Acid7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-oneReduction of dihalogenated ketone. google.com

Transformations of Other Halogenated or Substituted Indanes

The bromine atom in this compound serves as a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a wide range of analogues. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The Suzuki coupling reaction, which couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, can be used to introduce new aryl or heteroaryl substituents at the 4-position. mdpi.com This reaction is known for its high functional group tolerance and has been successfully applied to bromo-indanone systems. mdpi.com

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. semanticscholar.orgrsc.org This opens up pathways to a variety of acetylenic derivatives.

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form carbon-nitrogen bonds, thereby introducing various amine functionalities at the 4-position.

These transformations highlight the utility of this compound as a key intermediate for the synthesis of a diverse library of substituted indane derivatives with potential applications in various fields of chemical research.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki Coupling4-bromo-2-methylindan-1-onePhenylboronic acidPd(OAc)₂ / TBAB / PEG4004-phenyl-2-methylindan-1-one mdpi.com
Sonogashira Coupling4-bromo-6H-1,2-oxazineTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N4-alkynyl-6H-1,2-oxazine rsc.org
Buchwald-Hartwig Amination4-bromo-1H-1-tritylpyrazoleVarious aminesPd(dba)₂ / tBuDavePhos4-amino-1H-1-tritylpyrazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The general catalytic cycle involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov

The reaction of this compound with a variety of substituted aryl and vinyl boronic acids is expected to proceed efficiently. However, the presence of a methyl group at the 7-position, ortho to the bromine, introduces steric hindrance that can influence the reaction's scope.

For sterically demanding couplings, such as those involving di-ortho-substituted arylboronic acids, specialized catalyst systems may be required to achieve good yields. rsc.org The electronic properties of the boronic acid also play a role; electron-rich boronic acids tend to react more readily, while electron-deficient ones can sometimes be more challenging coupling partners. libretexts.org The use of boronic esters, such as pinacol (B44631) esters, can be advantageous in some cases, as they are often more stable and can participate in late-stage functionalization. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Substituted Boronic Acids This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

Boronic Acid/EsterExpected ProductAnticipated YieldNotes
Phenylboronic acid7-methyl-4-phenyl-2,3-dihydro-1H-indeneHighStandard, unhindered coupling partner.
4-Methoxyphenylboronic acid4-(4-methoxyphenyl)-7-methyl-2,3-dihydro-1H-indeneHighElectron-donating group on the boronic acid can facilitate the reaction.
4-Trifluoromethylphenylboronic acid7-methyl-4-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indeneModerate to HighElectron-withdrawing group may require optimized conditions.
2-Methylphenylboronic acid7-methyl-4-(o-tolyl)-2,3-dihydro-1H-indeneModerateSteric hindrance from both coupling partners may lower the yield.
Vinylboronic acid pinacol ester7-methyl-4-vinyl-2,3-dihydro-1H-indeneHighAlkenyl boronic esters are generally good coupling partners.

The choice of palladium catalyst and ligand is crucial for the success of Suzuki-Miyaura couplings, especially with sterically hindered substrates like this compound. rsc.org For aryl-aryl bond formation, common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂. However, the use of specific phosphine (B1218219) ligands can dramatically improve reaction efficiency.

Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org For sterically demanding couplings, ligands such as SPhos, XPhos, and RuPhos have proven effective. In particularly challenging cases, such as those involving di-ortho-substituted aryl halides, specialized ligands like AntPhos have been developed to overcome steric hindrance and prevent side reactions like β-hydride elimination. rsc.org The optimization of the base and solvent system is also critical for achieving high yields.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.org A related process, the Buchwald-Hartwig etherification, allows for the synthesis of aryl ethers from aryl halides and alcohols. organic-chemistry.org These reactions are highly valued for their broad substrate scope and functional group tolerance. wikipedia.org

The coupling of this compound with a wide range of primary and secondary amines, as well as amides, can be achieved using Buchwald-Hartwig conditions. The steric hindrance at the ortho position of the bromo-indene may necessitate the use of specific catalyst systems. mit.edu

For primary amines, especially sterically hindered ones, ligands such as Josiphos or those from the biarylphosphine class (e.g., XPhos, BrettPhos) are often effective. organic-chemistry.orgmit.edu The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly used. organic-chemistry.org The reaction scope generally extends to anilines, cyclic and acyclic alkylamines, and various amide substrates. wikipedia.orgorganic-chemistry.org

Table 2: Representative Buchwald-Hartwig Amination Reactions This table is illustrative and based on general principles of Buchwald-Hartwig amination.

Amine/Amide SubstrateExpected ProductAnticipated YieldNotes
Aniline (B41778)N-phenyl-7-methyl-2,3-dihydro-1H-inden-4-amineHighGenerally a good substrate for C-N coupling.
Morpholine4-(7-methyl-2,3-dihydro-1H-inden-4-yl)morpholineHighCyclic secondary amines are typically excellent coupling partners.
n-ButylamineN-butyl-7-methyl-2,3-dihydro-1H-inden-4-amineModerate to HighPrimary alkylamines are generally reactive.
BenzamideN-(7-methyl-2,3-dihydro-1H-inden-4-yl)benzamideModerateAmide coupling may require more forcing conditions or specific catalysts.

The synthesis of aryl ethers from this compound can be accomplished via Buchwald-Hartwig etherification. This reaction typically involves the coupling of the aryl bromide with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a suitable ligand, and a strong base. organic-chemistry.org

The steric hindrance of the substrate can make etherification more challenging than amination. However, the use of specialized ligands, often similar to those used in amination reactions, can facilitate the transformation. The reaction is applicable to a range of phenols and primary and secondary alcohols, providing access to a diverse array of ethers.

Heck, Sonogashira, and Negishi Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl bromide moiety of this compound is an excellent handle for such transformations.

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, would be a viable method for the olefination of this compound. researchgate.netresearchgate.net In a typical Heck reaction, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), undergoes oxidative addition into the carbon-bromine bond of the indene (B144670). researchgate.net The resulting arylpalladium(II) complex then coordinates to an alkene, followed by migratory insertion and subsequent β-hydride elimination to yield the olefinated product and regenerate the palladium(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen bromide formed during the reaction. researchgate.net While specific examples with this compound are not detailed in the literature, the reaction of various aryl bromides with alkenes like acrylates, styrenes, and other vinyl compounds is a well-established synthetic protocol. organic-chemistry.org

The Sonogashira reaction provides a direct route to introduce an alkyne substituent at the 4-position of the indene ring. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine or piperidine. wikipedia.orgorganic-chemistry.org The palladium catalyst activates the aryl bromide, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the arylpalladium complex. libretexts.org Reductive elimination from the resulting palladium(II) intermediate furnishes the arylated alkyne and regenerates the active palladium(0) species. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org Although specific studies on this compound are not available, the Sonogashira coupling is a widely used and generally high-yielding reaction for a broad range of aryl bromides. organic-chemistry.org

The Negishi coupling is a powerful cross-coupling reaction that utilizes an organozinc reagent as the coupling partner. organic-chemistry.orgwikipedia.org For this compound, this would typically involve the preparation of an organozinc reagent, such as an alkylzinc or arylzinc halide, which would then be coupled with the indene derivative in the presence of a palladium or nickel catalyst. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.org The Negishi reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

While direct experimental data for Negishi coupling on this compound is not present in the available literature, research on the closely related 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-one has demonstrated successful Suzuki cross-coupling, a related and widely used palladium-catalyzed reaction. In these studies, 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-one was coupled with various arylboronic acids in a ligand-free system using palladium(II) acetate as the catalyst. researchgate.netsemanticscholar.org This indicates the feasibility of cross-coupling reactions at the 4-position of the indane scaffold. The following table summarizes the results for the Suzuki coupling of this analogous compound.

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/H₂O11097 researchgate.netsemanticscholar.org
4-Tolylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/H₂O11095 researchgate.netsemanticscholar.org
4-Methoxyphenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/H₂O11096 researchgate.netsemanticscholar.org
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/H₂O11094 researchgate.netsemanticscholar.org
3,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂ (0.005 mol%)K₂CO₃PEG400/H₂O11092 researchgate.netsemanticscholar.org

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Cu, Ni, Fe)

Beyond palladium, other transition metals such as copper, nickel, and iron are effective catalysts for cross-coupling reactions of aryl bromides.

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-catalyzed methods. While specific iron-catalyzed annulation or carbometallation reactions involving this compound have not been reported, the general reactivity of aryl bromides in iron-catalyzed systems is well-documented. These reactions often proceed via different mechanisms than their palladium counterparts, potentially involving radical pathways or different oxidation states of iron. For instance, iron salts can catalyze the coupling of aryl Grignard reagents with alkyl or aryl halides. The application of such a methodology would likely see the conversion of this compound to its corresponding Grignard reagent, followed by an iron-catalyzed coupling with another electrophile.

Nucleophilic Substitution Reactions of the Aryl Bromide Moiety

Direct nucleophilic aromatic substitution (SNA) on an unactivated aryl bromide like this compound is generally difficult. The electron-rich nature of the benzene ring repels nucleophiles, and the reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the case of this compound, the methyl group is weakly electron-donating, which would further deactivate the ring towards nucleophilic attack. Therefore, reactions with common nucleophiles such as hydroxides, alkoxides, or amines would likely require high temperatures and pressures, or the use of a catalyst, such as a copper salt in the Ullmann condensation.

Direct Nucleophilic Aromatic Substitution with Strong Nucleophiles

Direct nucleophilic aromatic substitution (SNA) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the molecule lacks strong activating groups, making direct substitution challenging under standard conditions. The methyl group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

However, reactions with exceptionally strong nucleophiles or under forcing conditions, such as high temperatures and pressures in the presence of a strong base, could potentially lead to substitution. The likely mechanism would proceed through an elimination-addition pathway involving a highly reactive aryne intermediate.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Formation

Metal-halogen exchange is a powerful and common method for converting aryl bromides into versatile organometallic reagents. wikipedia.orgnih.gov This process is particularly efficient for organolithium compounds, typically employing alkyllithium reagents like n-butyllithium or t-butyllithium at low temperatures. wikipedia.orgprinceton.edu For this compound, this reaction would yield the corresponding 7-methyl-2,3-dihydro-1H-inden-4-yl)lithium.

The general mechanism for lithium-halogen exchange involves the attack of the alkyllithium reagent on the bromine atom, forming a transient "ate" complex, which then collapses to the aryllithium and the alkyl bromide. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituted indene a suitable substrate. wikipedia.org The resulting organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.

An alternative to lithium-halogen exchange is the formation of Grignard reagents through reaction with magnesium metal. This method can also be used to generate a nucleophilic organometallic species from the parent aryl bromide.

Electrophilic Aromatic Substitution on Derived Systems

While the parent this compound is not typically a substrate for further electrophilic aromatic substitution due to the deactivating nature of the bromine atom, functionalized analogs derived from it can undergo such reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents present on the aromatic ring.

Regioselectivity Directing Effects of Substituents in Functionalized Analogs

In a functionalized analog of this compound where the bromine has been replaced by a different functional group, the regioselectivity of a subsequent electrophilic aromatic substitution would be determined by the electronic nature of that new group and the existing methyl group.

For instance, if the bromine is replaced by a hydroxyl group (an activating, ortho, para-director), electrophilic attack would be directed to the positions ortho and para to the hydroxyl group. The methyl group, also an ortho, para-director, would reinforce this directing effect. The steric hindrance from the fused ring and the methyl group would also play a significant role in determining the final product distribution.

Conversely, if the bromine were replaced by a nitro group (a deactivating, meta-director), the incoming electrophile would be directed to the position meta to the nitro group.

Radical Reactions Involving the Bromine Atom

The bromine atom in this compound can participate in radical reactions, most notably radical bromination. This type of reaction typically proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator. byjus.com The process involves the homolytic cleavage of the bromine-bromine bond to generate bromine radicals, which then propagate the chain reaction. byjus.com

In the context of substituted indanes, photochemical bromination has been shown to lead to a variety of products, including substitution on the aliphatic portion of the molecule. tubitak.gov.tr However, under specific conditions, reactions involving the aryl bromide are also possible. For example, the use of N-Bromosuccinimide (NBS) can be employed to promote radical bromination. youtube.com The stability of the potential radical intermediates often dictates the regioselectivity of these reactions. youtube.com

Mechanistic Elucidation of Key Transformations

A detailed mechanistic understanding of the reactions of this compound is essential for optimizing reaction conditions and predicting outcomes. This often involves a combination of experimental and computational studies.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies can provide valuable insights into the reaction mechanisms. For instance, by monitoring the reaction rate under different conditions (e.g., varying reactant concentrations, temperature), the rate law can be determined, which in turn can support or refute a proposed mechanism. Isotope labeling studies can also be employed to trace the path of atoms throughout a reaction.

For metal-halogen exchange reactions, kinetic studies have supported a nucleophilic pathway where the organolithium reagent attacks the halogen atom. wikipedia.org In the case of more complex transformations, computational methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.gov Such analyses are critical for understanding the subtle factors that control regioselectivity and stereoselectivity. Recent advancements in real-time in situ monitoring techniques are also becoming instrumental in unraveling complex reaction mechanisms. nih.gov

Role of Catalyst Loading and Reaction Conditions on Efficiency and Selectivity

The efficiency and selectivity of catalytic reactions involving this compound are critically dependent on the careful optimization of catalyst loading and reaction conditions. Research in this area has largely focused on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl substituents at the 4-position, a key step in the synthesis of precursors for advanced materials and catalysts.

A systematic study of the reaction parameters for the coupling of 4-bromo-2-methylindan-1-one with phenylboronic acid revealed that temperature is a crucial variable. The reaction yield was observed to increase significantly, from 17% to 98%, when the temperature was raised from 80 °C to 110 °C over a one-hour period. semanticscholar.org This suggests that higher temperatures are necessary to achieve efficient catalytic turnover and high product conversion in a reasonable timeframe.

The loading of the palladium catalyst, specifically palladium(II) acetate (Pd(OAc)₂), also plays a central role in the reaction's success. For a wide range of substituted phenylboronic acids, a remarkably low catalyst loading of 0.005 mol% was sufficient to achieve excellent isolated yields, typically between 84% and 97%. semanticscholar.org This underscores the high efficiency of the ligand-free catalytic system. However, the electronic properties of the boronic acid coupling partner can necessitate adjustments to the catalyst loading to maintain high efficiency. For instance, when using phenylboronic acids bearing moderately deactivating or coordinating groups, such as 2-chloro, 3-chloro, or 3-nitro substituents, a slight increase in the Pd(OAc)₂ loading to 0.01 mol% was required to obtain satisfactory yields in the range of 80-90%. semanticscholar.org This indicates that while the catalytic system is robust, its performance can be fine-tuned by adjusting the catalyst concentration to accommodate less reactive substrates.

The following table summarizes the research findings on the influence of catalyst loading and substrate on the yield of the Suzuki-Miyaura coupling reaction of 4-bromo-2-methylindan-1-one.

EntryPhenylboronic Acid SubstituentCatalyst Loading (mol%)Isolated Yield (%)
1H0.00596
24-CN0.00597
34-CF₃0.00595
44-t-Bu0.00594
54-OMe0.00595
63,5-bis(CF₃)0.00597
72-Cl0.0180
83-Cl0.0190
93-NO₂0.0188

These findings demonstrate that the strategic manipulation of catalyst loading and reaction temperature is essential for maximizing the efficiency and yield in the functionalization of the 4-bromo-indan framework. The ability to employ very low, ligand-free palladium catalyst loadings for a broad range of substrates highlights a highly effective and atom-economical approach. semanticscholar.org For more challenging substrates, a modest increase in catalyst concentration provides a straightforward method to ensure high conversion rates. The high yields achieved in these coupling reactions, which are precursors to 4-substituted-7-methyl-2,3-dihydro-1H-indenes, underscore the importance of these optimized conditions for the efficient synthesis of these valuable compounds. semanticscholar.org

Derivatization Strategies and Analogue Synthesis Based on the 4 Bromo 7 Methyl 2,3 Dihydro 1h Indene Scaffold

Diversification via Transformation of the Bromine Substituent

The bromine atom at the 4-position of the dihydroindene ring is a key functional handle for introducing a wide range of functionalities. Its susceptibility to various coupling and substitution reactions makes it an ideal starting point for creating diverse molecular architectures.

Introduction of Carbonyl, Hydroxyl, and Amino Functionalities

The transformation of the bromine substituent can lead to the introduction of carbonyl, hydroxyl, and amino groups, significantly altering the electronic and steric properties of the parent molecule. For instance, the bromine can be converted to a carboxylic acid group, yielding 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid. sigmaaldrich.com This transformation opens up avenues for further derivatization, such as esterification or amidation.

Similarly, nucleophilic substitution reactions can be employed to introduce hydroxyl and amino moieties. While direct substitution on an aryl bromide can be challenging, metal-catalyzed processes or the use of activated intermediates can facilitate these transformations. The introduction of these polar functional groups can have a profound impact on the molecule's solubility and biological activity.

Synthesis of Biaryl and Heteroaryl Derivatives

A particularly powerful strategy for diversifying the 4-bromo-7-methyl-2,3-dihydro-1H-indene scaffold is through the formation of carbon-carbon bonds, leading to biaryl and heteroaryl derivatives. The Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose, reacting the aryl bromide with a variety of boronic acids or esters in the presence of a palladium catalyst. nih.govnih.gov This reaction is highly versatile, allowing for the introduction of a wide range of substituted phenyl and heteroaryl groups. nih.gov The resulting biaryl compounds possess extended π-systems, which can influence their photophysical properties and biological interactions.

The synthesis of such biaryl analogs often involves the coupling of an aryl halide with an arylboronic acid or ester. nih.govnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov

Modification of the Methyl Group at Position 7

The methyl group at the 7-position offers another site for chemical modification, allowing for the introduction of new functional groups and the extension of the carbon framework.

Oxidation Reactions of the Methyl Group

Oxidation of the 7-methyl group can lead to the formation of a variety of functional groups, including hydroxymethyl, formyl, and carboxyl moieties. For example, controlled oxidation can yield 4-bromo-1H-indole-3-carbaldehyde derivatives. bldpharm.com Further oxidation can produce the corresponding carboxylic acid. These transformations introduce polar functional groups that can participate in hydrogen bonding and other intermolecular interactions.

Side-Chain Elongation and Functionalization

The methyl group can also serve as a starting point for side-chain elongation. This can be achieved through various synthetic methodologies, such as deprotonation followed by reaction with an electrophile. This strategy allows for the introduction of longer alkyl chains, which can be further functionalized to introduce a wide range of chemical entities.

Functionalization of the Dihydroindene Ring System

Beyond the bromo and methyl substituents, the dihydroindene ring system itself can be a target for functionalization. The aliphatic portion of the ring can undergo reactions typical of alkanes, such as radical halogenation, although this may lack regioselectivity. The aromatic portion of the ring can also be further substituted, although the existing substituents will direct the position of any new incoming groups. For example, electrophilic aromatic substitution reactions could potentially introduce additional substituents onto the benzene (B151609) ring, though the directing effects of the bromo and methyl groups, as well as the fused ring system, would need to be carefully considered.

The synthesis of various indanone derivatives, which are structurally related to the dihydroindene core, has been extensively reviewed, highlighting the broad range of biological activities associated with this class of compounds. beilstein-journals.org These synthetic methods often involve intramolecular cyclization reactions, such as the Friedel-Crafts reaction, to construct the five-membered ring. beilstein-journals.org

Introduction of Substituents on the Saturated Ring

The saturated five-membered ring of the indane scaffold is a key site for introducing structural diversity. Functionalization can be achieved through various synthetic transformations, often starting from an oxidized precursor such as an indanone.

Research into related scaffolds, like 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, highlights the potential for modification at the 2 and 3 positions of the indane core. nih.gov The synthesis of this precursor involves the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in benzene, which results in electrophilic aromatic substitution to yield 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov This bromo-indanone is a valuable intermediate, as the ketone functionality at the C1 position activates the adjacent C2 position for a range of reactions, including alkylations, aldol (B89426) condensations, and other C-C bond-forming reactions.

Similarly, the synthesis of 4-bromo-3-methylindan-1-one is achieved through a multi-step process starting from the reaction of diethyl malonate with 1-bromo-2-(1-bromoethyl)benzene, followed by hydrolysis, decarboxylation, and an intramolecular Friedel-Crafts acylation using thionyl chloride and aluminum chloride. chemicalbook.com The presence of a methyl group at the C3 position in this analog demonstrates that substituents can be incorporated onto the saturated ring during the construction of the indane system itself.

These examples underscore a general strategy: the use of an indanone intermediate to introduce substituents onto the saturated portion of the molecule. The ketone can later be reduced or transformed to access a variety of 1-substituted indane derivatives.

Table 1: Synthesis and Functionalization of Indanone Precursors

PrecursorReagents & ConditionsProductPotential Functionalization SiteReference
5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneN-bromosuccinimide (NBS), AIBN, Benzene, Room Temp, 15h4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneC2, C3 nih.gov
Diethyl malonate and 1-bromo-2-(1-bromoethyl)benzene1. NaOEt, EtOH; 2. KOH, H₂O; 3. Heat (160°C); 4. SOCl₂; 5. AlCl₃, DCM4-bromo-3-methylindan-1-oneC1 (Ketone), C2 chemicalbook.com

Stereoselective Derivatization of Chiral Analogs

While specific examples of stereoselective derivatization of chiral analogs starting directly from this compound are not prominently detailed in the surveyed literature, the principles of asymmetric synthesis are broadly applicable to the indane scaffold. The introduction of chirality can occur at positions C1, C2, or C3 of the five-membered ring.

For instance, if a substituent is introduced at the C1 position (e.g., a hydroxyl or amino group), a chiral center is created. The stereoselective reduction of a precursor ketone, like 4-bromo-7-methyl-1-indanone, using chiral reducing agents (e.g., borane (B79455) with a chiral oxazaborolidine catalyst, as in the Corey-Bakshi-Shibata reduction) would be a standard method to produce a specific enantiomer of the corresponding alcohol. Subsequent reactions on this chiral alcohol could proceed with retention or inversion of configuration, depending on the chosen reagents and mechanisms.

Similarly, derivatization at the C2 position of an indanone can generate a chiral center at C2 if the two substituents introduced are different. Stereocontrol in such reactions is often achieved using chiral auxiliaries or phase-transfer catalysts. Although the provided search results focus on related heterocyclic systems like purines, the chemical principles for creating and manipulating stereocenters are fundamental and applicable to the indane core. nih.gov

Annulation and Fused Ring System Formation

The this compound scaffold is an excellent starting point for the construction of more complex fused ring systems. The term "annulation" refers to the process of building a new ring onto an existing one.

A notable strategy involves the ring expansion of indanone-derived substrates to create fused seven-membered bicyclic systems. chemrxiv.org This transformation can be applied to indanones bearing a variety of functional groups on the aromatic ring, including bromo substituents. chemrxiv.org The reaction proceeds by treating the indanone with an alkyne in the presence of a base, leading to a fused seven-membered ring in a regioselective manner. chemrxiv.org This method provides a powerful platform for accessing synthetically challenging polycyclic systems that are present in numerous biologically active natural products. chemrxiv.org

Furthermore, the bromo-substituted aromatic ring is a key functional group for building fused heterocyclic systems. For example, a general method for preparing quinoxaline (B1680401) derivatives involves the cyclization of a substituted aniline (B41778) precursor. google.com A process for creating 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline starts with 4-bromo-2-nitroaniline, which undergoes substitution, reduction, and then a cyclization reaction to form the fused quinoxaline ring. google.com Similarly, 4-bromo-7-methylindole-2-carboxylic acid can be synthesized from 5-bromo-2-methylphenylhydrazine hydrochloride, which undergoes condensation and cyclization to form the indole (B1671886) ring system fused to the original benzene ring. google.com These examples demonstrate how the bromo-substituted phenyl portion of an indane-related structure can be elaborated into various fused heterocycles.

Table 2: Examples of Annulation and Fused Ring Formation

Starting Scaffold TypeReaction TypeResulting Fused SystemKey FeaturesReference
1-IndanoneBase-mediated ring expansion with alkynesFused seven-membered bicyclic systemTolerates bromo-substituents on the aromatic ring. chemrxiv.org
4-Bromo-2-nitroanilineSubstitution, reduction, cyclization7-Bromo-quinoxalineDemonstrates formation of fused nitrogen-containing heterocycles. google.com
5-Bromo-2-methylphenylhydrazineCondensation and cyclization (Fischer indole synthesis)4-Bromo-7-methylindoleClassic method for building fused indole rings. google.com

Synthesis of Complex Polycyclic and Bridged Systems Incorporating the Indane Core

Beyond simple annulation, the indane core serves as a foundational building block for synthesizing highly complex polycyclic and bridged molecular architectures. The inherent structure of indane can be strategically manipulated to construct intricate three-dimensional frameworks.

One significant application is the use of indane derivatives in the synthesis of azulene-embedded polycyclic compounds. mdpi.com For example, 2,3-Dihydro-1H-cyclopenta[e]azulene can be prepared from an enamine via Hafner synthesis, showcasing the transformation of the basic indane skeleton into a non-alternant aromatic polycyclic system. mdpi.com

The utility of bromo-indanes as synthons is explicitly demonstrated in the preparation of complex pharmaceutical intermediates. Commercially available 5-bromo-2,3-dihydro-1H-indene is used as a starting material to prepare 4-amino-6-(2,3-dihydro-1H-inden-5-yl)-2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one. google.com In this synthesis, the indane moiety is attached to a complex pyridopyrimidinone core via a reaction that likely involves the bromo-functionality, illustrating the direct use of a bromo-indane to build a larger, polycyclic heterocyclic system. google.com This highlights the role of the indane core as a lipophilic side chain and a structural anchor for more elaborate molecular designs.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 7 Methyl 2,3 Dihydro 1h Indene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-bromo-7-methyl-2,3-dihydro-1H-indene and its derivatives.

A combination of two-dimensional NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals in the spectrum of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's aliphatic and aromatic regions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton, for instance, by correlating the methyl protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the substitution pattern on the aromatic ring and the relative stereochemistry of the five-membered ring.

For a derivative like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, ¹H NMR and ¹³C NMR data have been precisely assigned. nih.gov For example, in the ¹H NMR spectrum (measured in DMSO-d₆), a singlet at 6.64 ppm corresponds to the aromatic proton, while two singlets at 3.97 and 3.88 ppm are assigned to the two methoxy (B1213986) groups. nih.gov The methylene (B1212753) protons of the five-membered ring appear as multiplets between 2.52 and 2.87 ppm. nih.gov The ¹³C NMR spectrum shows the carbonyl carbon at 201.62 ppm and the aromatic carbons between 96.44 and 162.29 ppm. nih.gov

The five-membered ring of the 2,3-dihydro-1H-indene core is not perfectly planar. iucr.org Its conformation can be studied using NMR data. auremn.org.brnih.gov

Coupling Constants (J-values) : The magnitude of the coupling constants between protons on the five-membered ring can provide information about the dihedral angles between them, which in turn helps to define the ring's puckering.

Theoretical calculations are often used in conjunction with experimental NMR data to determine the most stable conformers of a molecule. auremn.org.br

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the determination of its elemental composition.

For 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, HRMS analysis yielded [M+H]⁺ ions at m/z 270.9974 (for the ⁷⁹Br isotope) and 272.9946 (for the ⁸¹Br isotope), which is consistent with the calculated masses of 270.9970 and 272.9949, respectively. nih.gov The characteristic isotopic pattern of bromine (roughly a 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key identifier in the mass spectrum. youtube.com

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of ions. By selecting a parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.govnih.gov The analysis of these fragments provides valuable structural information.

Common fragmentation pathways for halogenated aromatic compounds include:

Loss of the halogen atom : This results in a fragment ion with a mass corresponding to the molecule minus the mass of the bromine atom.

Loss of alkyl groups : For this compound, the loss of the methyl group (CH₃) would be a likely fragmentation pathway.

Ring cleavage : The indene (B144670) ring system can also undergo fragmentation.

The specific fragmentation pathways are influenced by the nature and position of other substituents on the molecule. libretexts.org

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size and shape in the gas phase. The collision cross section (CCS) is a measure of the ion's rotational average projected area and is a characteristic property of an ion. mdpi.comnih.gov

Experimentally measured CCS values can be compared to predicted values calculated for different candidate structures. nih.gov This comparison can help to distinguish between isomers that may have the same mass but different three-dimensional shapes. researchgate.net For instance, PubChem provides predicted CCS values for the [M+H]⁺ adduct of 4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine as 145.4 Ų and for the [M+Na]⁺ adduct as 157.7 Ų. uni.lu These predictions are based on computational models. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond and Functional Group Characterization

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of specific chemical bonds and functional groups.

For this compound, the FT-IR and Raman spectra would show characteristic bands for:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching : Observed just below 3000 cm⁻¹.

C=C stretching of the aromatic ring: Found in the 1600-1450 cm⁻¹ region.

C-Br stretching : This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.

Methyl group vibrations : Characteristic bending vibrations for the methyl group would also be present.

The NIST WebBook contains an IR spectrum for 4-bromo-7-methoxy-1-oxo-indene, which can serve as a reference for similar structures. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of derivatives of this compound. A notable example is the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which has been determined to provide a foundational understanding of the molecular geometry and packing within the crystal lattice. springernature.comcam.ac.uknih.gov

ParameterValue
Compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular Formula C₁₁H₁₁BrO₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.0337 (3)
b (Å) 10.3341 (5)
c (Å) 15.6593 (7)
α (°) 90
β (°) 97.433 (2)
γ (°) 90
Volume (ų) 1129.29 (9)
Z 4
Note: The crystallographic data presented is for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a representative derivative.

The molecular conformation of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is characterized by an essentially planar dihydroindene moiety. springernature.comcam.ac.uknih.gov However, a slight twist is observed in the saturated five-membered ring. springernature.comcam.ac.uk This deviation from perfect planarity is a common feature in such ring systems.

The methoxy groups attached to the aromatic ring are nearly coplanar with the ring itself. This is quantified by specific torsion angles. For instance, the C10—O1—C3—C4 and C11—O2—C5—C4 torsion angles have been reported to be 2.7 (4)° and 6.6 (5)°, respectively, indicating only a slight deviation from the plane of the benzene (B151609) ring. cam.ac.uk The bond distances and interbond angles within the molecule are all within the expected ranges for their respective types. cam.ac.uk

Torsion AngleValue (°)
C10—O1—C3—C42.7 (4)
C11—O2—C5—C46.6 (5)
Note: The torsion angle data is for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

The crystal packing of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is stabilized by a combination of intermolecular forces. springernature.comcam.ac.uknih.gov A prominent feature is the presence of π-stacking interactions between the aromatic six-membered rings of adjacent molecules. springernature.comcam.ac.uk These interactions lead to the formation of stacks of molecules that extend along the a-axis of the crystal. The centroid-centroid distance between the stacked rings is approximately 3.56 Å, indicating a significant interaction. cam.ac.uk

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the determination of enantiomeric excess in chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance.

For derivatives of this compound that are chiral, CD and ORD spectroscopy could be applied to determine the enantiomeric excess of a given sample. The sign and magnitude of the CD and ORD signals are directly related to the absolute configuration and the relative amounts of the enantiomers present. Studies on related chiral hexahydroindanone derivatives have demonstrated the utility of these techniques in elucidating stereochemical features.

However, based on the reviewed scientific literature, no specific studies employing CD or ORD for the enantiomeric excess determination of chiral derivatives of this compound have been reported. Therefore, while the application of these techniques is theoretically sound for this class of compounds, experimental data is not currently available.

Computational and Theoretical Investigations of 4 Bromo 7 Methyl 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate various molecular properties, offering valuable predictions about the behavior of 4-bromo-7-methyl-2,3-dihydro-1H-indene.

Molecular Orbital Analysis and Frontier Orbital Energies

The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. vedantu.comvedantu.com

For this compound, DFT calculations would typically be employed to determine these orbital energies. The presence of the electron-donating methyl group and the electron-withdrawing bromine atom on the aromatic ring significantly influences the energy and distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the C-Br antibonding orbital. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Substituted Indane Derivative (Calculated using DFT)

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: The values in this table are illustrative for a substituted indane and would require specific DFT calculations for this compound for precise determination.

Electrostatic Potential Surface and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. mdpi.com The MEP maps regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show a region of negative potential (electron-rich) associated with the π-system of the aromatic ring, enhanced by the electron-donating methyl group. Conversely, a region of positive potential, known as a σ-hole, is expected along the C-Br bond axis, making the bromine atom a potential site for halogen bonding interactions. ias.ac.inmdpi.com The hydrogen atoms of the methyl group and the dihydroindene core would also exhibit positive potential. This detailed charge distribution analysis is crucial for understanding intermolecular interactions and predicting reaction sites.

Conformational Analysis and Energy Minimization Studies

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar and can adopt different conformations. Conformational analysis, coupled with energy minimization studies, is essential to identify the most stable three-dimensional structure of this compound. These studies typically involve systematically rotating the flexible parts of the molecule and calculating the potential energy of each conformation.

For the indane system, the five-membered ring often adopts an envelope or twisted conformation to relieve ring strain. The substituents on the aromatic ring can influence the relative energies of these conformers. Computational methods, such as DFT or molecular mechanics, can be used to calculate the energy of each possible conformation and identify the global minimum energy structure, which is the most populated conformation at equilibrium.

Modeling of Reaction Pathways and Transition States in Key Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. This is particularly valuable for understanding the key transformations involving this compound.

For instance, reactions involving the bromine atom, such as nucleophilic substitution or cross-coupling reactions, can be modeled. DFT calculations can determine the activation energies associated with different possible mechanisms, helping to predict the most favorable reaction pathway. These models can also shed light on the role of catalysts and the stereoselectivity of reactions.

Computational Elucidation of Catalytic Cycle Intermediates

Many important transformations of aryl halides like this compound are catalyzed by transition metals. Computational modeling can be instrumental in understanding the intricate steps of the catalytic cycle. By calculating the structures and energies of the various intermediates and transition states involved in processes like oxidative addition, transmetalation, and reductive elimination, a detailed picture of the catalytic mechanism can be constructed. These computational insights are vital for optimizing reaction conditions and designing more efficient catalysts. For example, understanding the site selectivity in halogenase-catalyzed reactions can be aided by computational models. nih.govescholarship.orgresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework has become a standard computational tool. nih.govcomporgchem.comrsc.orgnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the corresponding chemical shifts can be predicted. These theoretical values, when compared with experimental data, can aid in the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound.

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a reliable prediction of the IR spectrum. researchgate.nettruman.edunist.govresearchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands.

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Indane

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-4 (with Br)118.5120.2
C-7 (with CH₃)135.2136.8
CH₃20.121.5
C-135.836.4
C-225.426.1
C-332.733.3

Note: This table presents illustrative data. Accurate prediction for this compound would require specific GIAO-DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (focused on chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govrjptonline.org For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel analogs, thereby guiding synthetic efforts toward compounds with enhanced potency or desired properties. These models are built upon the principle that the biological effect of a molecule is a function of its physicochemical and structural properties. rjptonline.org

The development of a robust QSAR model involves the calculation of a wide array of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic characteristics. scribd.comucsb.edu Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to establish a correlation between a selection of these descriptors and the observed biological activity. nih.govnih.gov

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar indane and indanone derivatives. acs.orgnih.govnih.gov For instance, QSAR analyses of indanone derivatives have been successfully used to design inhibitors of enzymes like acetylcholinesterase, highlighting the utility of this approach in drug discovery. acs.orgnih.gov In such studies, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) are often employed to provide detailed insights into the structure-activity relationships. nih.gov

A hypothetical QSAR study on a series of this compound derivatives would involve the systematic variation of substituents on the indane core and the subsequent correlation of calculated molecular descriptors with a measured biological endpoint. The selection of descriptors is a critical step, aiming to capture the structural variations that most significantly influence activity.

Below are tables detailing the types of chemical parameters (molecular descriptors) that would be central to a QSAR analysis of this compound derivatives.

Table 1: Key Physicochemical Descriptors for QSAR Modeling

This table outlines fundamental descriptors that are often the starting point for a QSAR study, providing a broad characterization of the molecules.

Descriptor CategoryDescriptor NameDescriptionRelevance in QSAR
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Provides a general measure of the size of the molecule.
Number of Rotatable Bonds (nRotB)The count of bonds that allow for free rotation, indicating molecular flexibility.Influences how a molecule can adapt its conformation to fit into a binding site.
Electronic Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance.Related to the volume of the molecule and London dispersion forces, which are important for binding.
Hydrophobic LogP (Octanol-Water Partition Coefficient)The ratio of the concentration of a compound in octanol (B41247) and water.A key indicator of the hydrophobicity of a molecule, which affects its absorption, distribution, and binding to hydrophobic pockets in proteins.
Topological Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule.Correlates with hydrogen bonding potential and is often used to predict cell permeability.

This table is generated based on common practices in QSAR studies and does not represent experimental data for the specific compound.

Table 2: Advanced Quantum Chemical Descriptors for Mechanistic QSAR

For a more in-depth, mechanistically interpretable QSAR model, quantum chemical descriptors are often calculated. These provide insights into the electronic structure and reactivity of the molecules. ucsb.edu

Descriptor CategoryDescriptor NameDescriptionRelevance in QSAR
Quantum Chemical Highest Occupied Molecular Orbital (HOMO) EnergyThe energy of the outermost electron-containing orbital.Relates to the molecule's ability to donate electrons (nucleophilicity). ucsb.edu
Lowest Unoccupied Molecular Orbital (LUMO) EnergyThe energy of the lowest energy orbital without electrons.Relates to the molecule's ability to accept electrons (electrophilicity). ucsb.edu
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.An indicator of the chemical reactivity and kinetic stability of the molecule.
Dipole MomentA measure of the separation of positive and negative charges in a molecule.Influences polar interactions with the biological target and solubility.
Mulliken Atomic ChargesThe partial charge assigned to each atom in a molecule.Helps to identify specific atoms involved in electrostatic interactions with a receptor.

This table is generated based on established quantum chemical calculations used in QSAR and does not represent experimental data for the specific compound.

The successful development of a QSAR model for derivatives of this compound would enable the virtual screening of a large number of candidate structures, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the discovery of novel bioactive compounds.

Applications of 4 Bromo 7 Methyl 2,3 Dihydro 1h Indene in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The presence of a bromine atom on the aromatic ring of 4-bromo-7-methyl-2,3-dihydro-1H-indene makes it an ideal handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This positions the compound as a crucial intermediate in the synthesis of more elaborate molecular architectures.

Precursor for Advanced Pharmaceutical Precursors

While specific clinical applications of direct derivatives of this compound are not extensively documented, the closely related indole (B1671886) analogue, 4-bromo-7-methylindole-2-carboxylic acid, is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. google.com This suggests a strong potential for the indene (B144670) counterpart to serve a similar role. The bromo-functionalized indene core can be transformed into a wide array of derivatives through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, providing access to complex scaffolds for drug discovery programs. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV-1 treatment drug Lenacapavir, highlights the utility of bromo-substituted heterocyclic building blocks in medicinal chemistry. chemrxiv.org

Building Block for Agrochemicals and Specialty Chemicals

The structural motif of substituted indenes is found in various biologically active molecules, including those with potential applications in agriculture. Although direct evidence for the use of this compound in agrochemical synthesis is not available, the general utility of halogenated aromatic compounds as precursors for pesticides and herbicides is well-established. The bromine atom can be readily displaced or used to introduce other functional groups, allowing for the fine-tuning of the molecule's biological activity. Furthermore, the synthesis of various substituted indene derivatives for use in functional materials and as ligands in catalysis underscores their importance as specialty chemicals. tandfonline.comtandfonline.com

Utility in Catalysis and Organometallic Chemistry

Substituted indene derivatives are of significant interest in the field of organometallic chemistry, particularly as ligands for transition metal complexes used in catalysis. The indenyl ligand, derived from indene, is known to impart unique properties to metal centers, often leading to enhanced catalytic activity.

Ligand Precursor for Transition Metal Complexes (e.g., ansa-zirconocenes)

The this compound scaffold is a potential precursor for the synthesis of indenyl ligands for transition metal complexes, including the important class of ansa-zirconocenes. These bridged metallocenes are highly effective catalysts for olefin polymerization. acs.orgmdpi.com The synthesis of 4-aryl-substituted 2-methyl-1H-indanones from 4-bromo-2-methyl-1H-indanone, a closely related compound, has been reported as a route to precursors for such metallocene catalysts. semanticscholar.org The bromo-substituent on the this compound could be exploited to introduce a variety of aryl or other groups, thereby tuning the steric and electronic properties of the resulting indenyl ligand and influencing the performance of the catalyst.

Development of Novel Catalyst Systems for Polymerization

The development of new catalyst systems for olefin polymerization is a continuous effort in materials science. Substituted indenyl ligands play a crucial role in this area. acs.org For example, nickel indenyl complexes have been shown to be effective catalysts for the dimerization and polymerization of ethylene. acs.org The specific substitution pattern on the indenyl ligand can significantly impact the properties of the resulting polymer. Therefore, this compound represents a potential starting material for the generation of a library of indenyl ligands with varying substituents, which could lead to the discovery of novel polymerization catalysts with improved performance.

Integration into Functional Materials

The unique photophysical and electronic properties of certain indene derivatives make them attractive candidates for incorporation into functional materials. Although there is no specific research detailing the integration of this compound into such materials, the broader class of substituted indenes has shown promise in this area. tandfonline.com The ability to functionalize the indene core through the bromine atom opens up possibilities for creating novel materials with tailored optical or electronic properties for applications in areas like organic electronics or sensor technology.

Monomer or Building Block for Polymers and Copolymers

Components in Organic Electronic and Optoelectronic Materials

The development of organic electronic and optoelectronic materials often relies on conjugated aromatic systems. The 2,3-dihydro-1H-indene core itself is not fully conjugated. However, derivatives can be functionalized to create materials with desirable electronic properties. The bromo- and methyl- groups on this compound can be used to tune electronic characteristics and influence the solid-state packing of molecules, which is crucial for applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Despite this potential, a review of available research does not indicate that this compound has been specifically incorporated as a key component in high-performance organic electronic or optoelectronic materials to date.

Application in Sensor Development or Supramolecular Assemblies

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly used to construct complex supramolecular assemblies. rsc.org These interactions can direct the formation of one-dimensional chains or more intricate three-dimensional networks. rsc.org Such ordered structures are fundamental to the design of crystalline materials and can be exploited in sensor design. For instance, selective anion binding by synthetic transporters can be used to create optical sensors. youtube.com While these principles are well-established in supramolecular chemistry, there are no specific, documented examples of this compound being used in the development of sensors or targeted supramolecular assemblies in the available literature.

Contribution to New Synthetic Methodology Development

The true value of this compound and its analogs is most evident in the development of new synthetic methodologies, where its specific structure helps to solve challenges in reaction optimization and selectivity.

As a Model Substrate for Method Optimization

The presence of a bromo-aryl group makes compounds like this compound excellent model substrates for the optimization of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. rsc.orgmdpi.com Researchers use such substrates to screen various reaction parameters to find the optimal conditions for achieving high yields and turnover numbers.

For example, in the development of a Suzuki-Miyaura reaction protocol, a bromo-substituted aromatic compound is often used to test different catalysts, ligands, bases, and solvents. The goal is to identify a robust catalytic system that is tolerant of various functional groups. The table below illustrates a typical optimization process for a Suzuki-Miyaura reaction using a model bromo-aromatic substrate, demonstrating how different components affect the reaction's success.

EntryCatalyst (mol%)BaseSolventYield (%)Reference
1Pd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneGood mdpi.com
2PdCl₂(dppf) (3)Cs₂CO₃DMF/H₂OModerate nih.gov
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂OExcellent rsc.orgnih.gov
4PdCl₂(PPh₃)₂ (10)K₂CO₃DMFNo Reaction nih.gov

This table is a representative example based on typical Suzuki-Miyaura optimization studies on bromo-aryl substrates. rsc.orgmdpi.comnih.gov

Enabling Regio- and Stereoselective Syntheses

The substitution pattern of this compound makes it a powerful tool for achieving high selectivity in organic synthesis.

Regioselectivity: The positions of the bromo and methyl groups direct subsequent chemical modifications to specific locations on the molecule. The bromine atom at the 4-position serves as a handle for introducing new functional groups via cross-coupling reactions, with the methyl group at the 7-position providing steric hindrance and electronic influence that can enhance the selectivity of the reaction. For instance, palladium-catalyzed Suzuki-Miyaura reactions on 7-bromo-substituted indazole analogs proceed with high regioselectivity, demonstrating how a bromine atom directs arylation to a specific carbon atom. nih.gov This control is crucial when building complex molecules where the precise arrangement of substituents is critical for function, such as in the synthesis of pharmaceutical intermediates. google.com

Stereoselectivity: The rigid, fused-ring structure of the 2,3-dihydro-1H-indene core can be used to control the three-dimensional arrangement of atoms in a reaction. While the parent molecule is achiral, derivatives can be synthesized to be chiral or can be used in reactions that generate new stereocenters. Organocatalyzed cycloaddition reactions using derivatives of indandione, a related structure, can produce complex dispirocyclic products with excellent diastereoselectivity and enantioselectivity (>20:1 dr, 91% ee). mdpi.com The defined conformation of the five-membered ring in the indene scaffold helps to direct the approach of incoming reagents, enabling the synthesis of a specific stereoisomer. bohrium.comyoutube.com This level of control is fundamental in modern organic synthesis, particularly for the creation of bioactive compounds.

Conclusion and Future Research Directions for Brominated Methyl Dihydroindenes

Summary of Current Research Advancements

The exploration of brominated methyl-dihydroindenes, a subclass of halogenated indanes, is situated within the broader field of synthetic methodologies for functionalized indane and indene (B144670) frameworks. While specific research on "4-bromo-7-methyl-2,3-dihydro-1H-indene" is not extensively documented, current advancements in the synthesis of related structures provide a solid foundation for future work.

Key progress has been made in the preparation of substituted indanes and indenes through various synthetic strategies. nih.gov These methods often involve multi-step sequences, beginning with the appropriate indanone precursor. For instance, the synthesis of multifunctional indenes has been achieved through aldol-type reactions of 5-nitroindan-1-ones, followed by dehydration, offering a pathway to diverse indene-based molecular modules. nih.gov Efficient protocols for creating functionalized indenes have also been developed using coupling reactions of allyl acetates with Grignard reagents, catalyzed by copper salts. researchgate.net

Furthermore, significant strides have been made in the development of catalytic systems for the functionalization of the indane core. Palladium-catalyzed intramolecular C(sp3)-H arylation has emerged as a powerful tool for constructing fused ring systems, including indanes. researchgate.net This highlights a move towards more direct and efficient synthetic routes. The synthesis of various substituted indenes has been improved through methods like the nickel-catalyzed carboannulation of o-bromobenzyl zinc bromide with alkynes or alkenes. organic-chemistry.org These advancements underscore a growing toolkit for accessing a wide array of substituted indane and indene derivatives, which can be adapted for the synthesis of specific brominated methyl-dihydroindenes.

Emerging Trends in Halogenated Indane Chemistry

The field of halogenated indane chemistry is witnessing several emerging trends that promise to reshape the synthesis and application of these compounds. A primary driver is the development of novel and more efficient catalytic systems. researchgate.net There is a significant push towards catalysts that are not only highly active and selective but also sustainable, incorporating earth-abundant metals and bio-inspired frameworks. researchgate.netrsc.org

A major trend is the focus on direct C-H functionalization, which streamlines synthetic pathways by avoiding pre-functionalization steps. researchgate.netmdpi.com This approach, facilitated by advanced catalytic systems, allows for the direct introduction of functional groups onto the indane scaffold, enhancing atom economy and reducing waste. For instance, palladium-catalyzed intramolecular C-H alkylation of arenes with unactivated alkyl halides has proven effective for creating various carbocyclic systems. organic-chemistry.org

The use of electrochemistry in organic synthesis is another burgeoning area with relevance to halogenated indanes. researchgate.net Electrochemical methods can drive non-spontaneous reactions and offer environmentally friendly alternatives to traditional redox processes. This includes the reductive functionalization of carbon-halogen bonds, which could be applied to brominated indanes for further derivatization. researchgate.net

Furthermore, there is a growing interest in the stereoselective synthesis of highly functionalized indanes. nih.gov Complex radical cascade reactions are being explored to create multiple new bonds and stereocenters in a single, efficient step. nih.gov These advanced synthetic methods are paving the way for the creation of structurally complex and biologically active indane derivatives.

Challenges and Opportunities in Synthesis and Application

Despite the progress, the synthesis and application of brominated methyl-dihydroindenes and related halogenated indanes face several challenges. A key hurdle is achieving high regioselectivity during halogenation and subsequent functionalization reactions. The synthesis of multifunctional indenes with specific substitution patterns can be complex and often requires lengthy, multi-step procedures which can be inefficient. nih.gov

The development of robust and versatile catalysts that can operate under mild conditions with high functional group tolerance remains a significant challenge. researchgate.netresearchgate.net While many new catalysts are being developed, their practical application on a larger scale can be limited by factors such as cost, stability, and recyclability. researchgate.net

However, these challenges also present numerous opportunities. The demand for novel indane derivatives in medicinal chemistry and materials science is a strong driving force for innovation. eburon-organics.com Indane and its analogues are recognized as privileged scaffolds in drug discovery, with applications as anticancer, anti-inflammatory, and neuroprotective agents. eburon-organics.com The bromine atom in compounds like this compound serves as a versatile synthetic handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the creation of diverse compound libraries for biological screening. uzh.chnih.govrhhz.net

There is a significant opportunity to develop more efficient and sustainable synthetic routes. This includes the design of novel catalysts for C-H activation and the application of green chemistry principles, such as the use of environmentally benign solvents and reagents. rsc.org The development of one-pot syntheses and tandem reactions that can build molecular complexity quickly and efficiently is a particularly attractive area for future research. acs.org

Potential for Novel Derivatives and Undiscovered Reactivity

The presence of a bromine atom on the aromatic ring and a methyl group on the indane scaffold of "this compound" opens up a vast landscape for the creation of novel derivatives and the exploration of undiscovered reactivity. The bromo group is a well-established precursor for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations. uzh.chnih.govyoutube.com This allows for the straightforward introduction of aryl, alkyl, amino, and other functional groups at the 4-position, leading to a wide range of new chemical entities with potentially interesting biological or material properties.

The derivatization of aminoindanes is a known strategy for enhancing chromatographic separation and characterization, suggesting that the corresponding amine of the title compound could be a gateway to a variety of derivatives. nih.gov Beyond well-established cross-coupling reactions, there is potential for exploring novel catalytic cycles and reaction conditions that could lead to unprecedented transformations of the bromo-indane core. The development of new ligands, such as sterically hindered N-heterocyclic carbenes, could enable the activation of otherwise unreactive bonds and facilitate novel coupling reactions.

Furthermore, the interplay between the bromo and methyl substituents could lead to interesting and potentially undiscovered reactivity. For example, intramolecular reactions could be designed to forge new rings or introduce complex functionality. The potential for radical-mediated reactions, which can lead to complex cascades and the formation of multiple bonds in a single step, is another area ripe for exploration. nih.gov The synthesis of novel fused heterocyclic systems starting from functionalized indanes is also an emerging area of interest. mdpi.com The exploration of these synthetic avenues could lead to the discovery of new classes of indane derivatives with unique structures and properties.

Q & A

Basic Research Question

  • Storage : Store under inert gas (Ar/N2_2) at RT in amber vials to prevent photodegradation .
  • Solubility : Dissolve in DMSO (10–25 mM) for biological assays; use THF or DCM for synthetic applications .
  • Safety : Use fume hoods and PPE due to potential lachrymatory effects of brominated aromatics .

What mechanistic insights exist for bromine substitution reactions in dihydroindenes?

Advanced Research Question
Bromine at C4 undergoes nucleophilic substitution (SN2) in polar solvents, while radical pathways dominate in non-polar media. For example:

  • LiAlH4_4 reduction : Converts carbonyl groups to alcohols, enabling subsequent Mitsunobu reactions .
  • Suzuki coupling : Palladium catalysts enable cross-coupling with boronic acids, retaining the dihydro indene core .

How is this compound utilized as a building block in medicinal chemistry?

Basic Research Question
It serves as a precursor for:

  • Pharmaceutical intermediates : Functionalization at C4 via Buchwald-Hartwig amination yields amine derivatives for kinase inhibitors .
  • Probe molecules : Bromine’s heavy atom effect enhances X-ray contrast in protein-ligand co-crystallography .

What experimental designs are optimal for studying enzyme inhibition by brominated indene derivatives?

Advanced Research Question
Use factorial design to test variables (e.g., pH, temperature, enzyme concentration):

  • 3×3 matrix : Vary inhibitor concentration (0.1–10 µM) and incubation time (15–60 min) .
  • Control groups : Include non-brominated analogs to isolate bromine’s electronic effects .

How can researchers leverage computational methods to predict biological activity?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR) .
  • QSAR models : Correlate Hammett constants (σ) of substituents with IC50_{50} values to guide synthesis .

What strategies mitigate regioselectivity challenges during functionalization?

Advanced Research Question

  • Directing groups : Install temporary groups (e.g., sulfonates) to steer electrophiles to desired positions .
  • Protection/deprotection : Use TMS-protected alcohols to block reactive sites during bromination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.